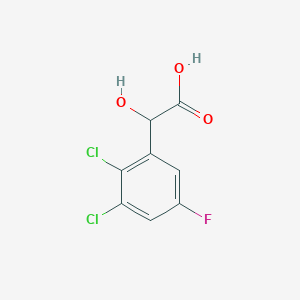

2,3-Dichloro-5-fluoromandelic acid

Description

2,3-Dichloro-5-fluoromandelic acid is a halogenated derivative of mandelic acid, characterized by chlorine substituents at the 2- and 3-positions and a fluorine atom at the 5-position of the aromatic ring. The compound’s structure combines the α-hydroxy acid moiety of mandelic acid with halogen atoms that modulate its electronic, steric, and solubility properties.

While direct data on this compound are sparse in publicly available literature, its structural analogs (e.g., 3,4-dichloro-5-fluoromandelic acid, CAS 1803827-18-0) suggest that halogenation patterns significantly influence reactivity and biological activity. Mandelic acid derivatives are often studied for their roles in enzyme inhibition or as metabolites in drug pathways .

Properties

CAS No. |

1803787-54-3 |

|---|---|

Molecular Formula |

C8H5Cl2FO3 |

Molecular Weight |

239.02 g/mol |

IUPAC Name |

2-(2,3-dichloro-5-fluorophenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C8H5Cl2FO3/c9-5-2-3(11)1-4(6(5)10)7(12)8(13)14/h1-2,7,12H,(H,13,14) |

InChI Key |

IZWKVCJESLXARW-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1C(C(=O)O)O)Cl)Cl)F |

Canonical SMILES |

C1=C(C=C(C(=C1C(C(=O)O)O)Cl)Cl)F |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

2,3-Dichloro-5-fluoromandelic acid is explored for its potential therapeutic properties. Its halogenated structure enhances biological activity, making it a candidate for drug development targeting various diseases.

- Enzyme Inhibition : Research indicates that this compound can inhibit hexokinase, an enzyme crucial for glycolysis. This inhibition is particularly relevant in aggressive cancers like glioblastoma multiforme (GBM), where glycolysis is often upregulated.

- Case Study - Glycolysis Inhibition in GBM Cells : In vitro studies demonstrated that halogenated derivatives effectively inhibit hexokinase activity. Modifications introduced by compounds like this enhance stability and cellular uptake, leading to increased cytotoxicity against GBM cells under hypoxic conditions.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including oxidation and substitution, allowing chemists to create more complex molecules.

- Chemical Reactions Analysis :

- Oxidation : Converts carboxylic acid groups into other functional groups.

- Substitution : Facilitates the replacement of chlorine or fluorine atoms with other substituents.

The compound exhibits significant biological activity through interactions with various biological targets. Its unique structural components allow binding to enzyme active sites, inhibiting their function effectively.

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Modulates hexokinase activity |

| Cancer Cell Cytotoxicity | More effective than traditional inhibitors |

| Pharmacokinetics | Enhanced stability and uptake |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Mandelic Acid Derivatives

3,4-Dichloro-5-fluoromandelic Acid (CAS 1803827-18-0)

- Structure : Chlorine at 3- and 4-positions, fluorine at 5-position.

- Properties : Increased steric hindrance compared to 2,3-dichloro isomers due to adjacent chlorine atoms. This may reduce solubility in polar solvents but enhance binding to hydrophobic enzyme pockets .

- Applications : Used in research as a reference standard for metabolic studies of halogenated pharmaceuticals.

4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one (CAS 27314-13-2)

- Structure: Combines chloro, methylamino, and trifluoromethyl groups on a pyridazinone core.

- Properties: The trifluoromethyl group enhances metabolic stability, while the chloro and methylamino groups contribute to electrophilic reactivity. This compound is explored in kinase inhibition studies .

Pyridine-Based Halogenated Carboxylic Acids

2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic Acid (CAS 132195-42-7)

- Structure : Chlorine at 2- and 6-positions, fluorine at 5-position, methyl at 4-position.

- Properties: The electron-withdrawing fluorine and chlorine atoms increase acidity (pKa ~2.1), making it a stronger acid than non-fluorinated analogs. The methyl group improves lipophilicity, favoring membrane permeability in agrochemical applications .

3,6-Dichloropyridine-2-carboxylic Acid (CAS 1702-17-6)

Comparative Data Table

Key Research Findings

Substituent Position Effects: Chlorine at the ortho position (2- or 6-) in pyridine derivatives increases acidity and reactivity, whereas meta (3-) or para (4-) positions favor steric interactions in mandelic acid analogs . Fluorine at the 5-position enhances metabolic stability in both mandelic acid and pyridine derivatives compared to non-fluorinated counterparts .

Biological Activity :

Preparation Methods

Halogenated Aromatic Intermediate Preparation

A common approach begins with halogenated aromatic precursors such as 2,4-dichloro-5-fluorobenzene or related compounds. These precursors undergo further functionalization to introduce the mandelic acid group.

- Halogenation Conditions:

Using acetyl chloride and aluminum chloride as catalysts, chlorination of 2,4-dichloro-5-fluorobenzene can be performed under controlled temperatures (10–150 °C, preferably 20–130 °C) to obtain desired chlorinated intermediates. This process avoids formation of toxic triazene byproducts often encountered in other methods.

| Step | Reactants | Catalyst | Temperature (°C) | Notes |

|---|---|---|---|---|

| 1 | 2,4-dichloro-5-fluorobenzene | Acetyl chloride | 20–130 | Aluminum chloride catalyzed |

| 2 | Chlorinated soda solution | - | Controlled | Chlorination reaction sequence |

Reduction and Hydroxylation Steps

Reduction of azo or phenylazo intermediates to hydroxyanilines has been demonstrated with hydrazine hydrate or sodium hydrosulfite in aqueous sodium hydroxide solutions at 50–100 °C for 2–12 hours. This method avoids the use of expensive and flammable metal catalysts such as Raney nickel and achieves high yields (>95%).

| Parameter | Condition |

|---|---|

| Reducing agent | Hydrazine hydrate or sodium hydrosulfite |

| Solvent | Aqueous sodium hydroxide solution |

| Temperature | 50–100 °C |

| Reaction time | 2–12 hours |

| pH adjustment | Neutralized to pH 7 post-reaction |

| Extraction solvent | Ethyl acetate |

| Yield | >95% |

Formation of Mandelic Acid Moiety

The mandelic acid side chain is typically introduced via oxidation of the corresponding benzyl derivatives or by nucleophilic substitution reactions on halogenated aromatic intermediates.

Literature reports the use of methyl fluoroacetate and ethyl formate with sodium methoxide to generate intermediates that, after hydrolysis and acidification, yield fluorinated mandelic acid derivatives.

The process involves:

- Reaction of ethyl fluoroacetate and ethyl formate with sodium methoxide at 0 °C to 20 °C.

- Addition of methyl malonamate and reflux.

- Acidification with hydrochloric acid and crystallization to obtain methyl 2,6-dihydroxy-5-fluoronicotinate, a key intermediate.

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Ethyl fluoroacetate + ethyl formate + sodium methoxide | 0–20 °C, stirring 3.5 h | - | Formation of reactive intermediate |

| 2 | Methyl malonamate | Reflux 0.5 h | - | Intermediate formation |

| 3 | 37% HCl | Reflux 10 min, then cool | 61 | Crystallization of fluorinated acid |

Detailed Experimental Procedure Example

Preparation of 2,3-Dichloro-5-fluoromandelic Acid via Reduction of Phenylazo Intermediates

Starting Materials: 2,3-bis-chloro-4-phenylazo-phenol (8.0 g, 0.03 mol), hydrazine hydrate (molar ratio 1:8–10), sodium hydroxide (40% solution, 20 mL).

Reaction Setup:

In a two-neck flask equipped with a stirrer and reflux condenser, dissolve the phenylazo compound in sodium hydroxide solution. Heat to 85 °C under stirring.Addition:

Add hydrazine hydrate in portions (total 20 g, 0.12 mol) gradually over 3 hours, maintaining temperature.Reaction Time:

Continue stirring and heating for an additional 3 hours.Workup:

Cool to room temperature, adjust pH to 7 with dilute hydrochloric acid, extract with ethyl acetate three times.Drying and Purification:

Dry the organic phase over anhydrous sodium sulfate, remove solvent by rotary evaporation, recrystallize from toluene.Yield and Product:

Obtain light pink crystals of 2,3-bis-chloro-4-hydroxyaniline with 98% yield.

Comparative Data Table of Preparation Parameters

Research Findings and Industrial Considerations

The hydrazine hydrate reduction method provides a cost-effective, high-yield route avoiding hazardous metal catalysts and complex purification steps.

Chlorination steps require careful temperature and reagent control to prevent over-chlorination and formation of undesirable byproducts.

The mandelic acid moiety introduction via ester and malonamate intermediates is well-established, allowing for fluorine substitution compatibility.

Industrial scale-up favors methods that minimize hazardous reagents and maximize yield and purity, making the hydrazine reduction and controlled chlorination methods preferred.

Q & A

Q. What are the key considerations for synthesizing 2,3-Dichloro-5-fluoromandelic acid, and how can reaction conditions be optimized?

Synthesis requires careful selection of chlorinating agents (e.g., chlorine gas or sodium hypochlorite) and fluorination reagents, with pH control (e.g., maintaining pH 10–10.2 during chlorination steps) to minimize side reactions . Neutralization with hydrochloric acid or ethanol-water mixtures may be employed post-reaction for purification . Optimization involves iterative testing of solvent systems (e.g., water, ethanol, or 1,4-dioxane) and reaction times (>1 hour for halogenation steps) to maximize yield and purity.

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying substitution patterns (e.g., distinguishing chlorine and fluorine positions via and NMR). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected m/z for ). Infrared (IR) spectroscopy can identify functional groups like carboxylic acid (-COOH) and C-F bonds .

Q. What safety protocols are essential when handling this compound in the laboratory?

Personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats is mandatory. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention . Spills should be contained using diatomaceous earth or universal binders, and surfaces decontaminated with ethanol .

Advanced Research Questions

Q. How can reaction intermediates be characterized to elucidate the mechanism of this compound synthesis?

Use real-time monitoring techniques like in-situ IR or liquid chromatography-mass spectrometry (LC-MS) to detect transient intermediates. Isotopic labeling (e.g., in carboxylic acid groups) can track oxygen incorporation during oxidation steps . Computational methods (DFT calculations) may predict transition states and validate proposed pathways .

Q. What experimental strategies address discrepancies in reported bioactivity data for halogenated mandelic acid derivatives?

Contradictions in bioactivity may arise from impurities or varying assay conditions. Perform rigorous purity analysis (HPLC ≥95%) and standardize testing protocols (e.g., consistent cell lines or enzyme concentrations). Use statistical tools like ANOVA to assess reproducibility across replicates . Meta-analyses of published data can identify trends obscured by outlier studies .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

Synthesize analogs with systematic substitutions (e.g., replacing fluorine with other halogens or modifying the mandelic acid backbone). Test these derivatives in vitro for target binding (e.g., enzyme inhibition assays) and in vivo for pharmacokinetics. Correlation analysis between electronic properties (Hammett constants) and bioactivity can reveal key functional groups .

Methodological Tables

Table 1: Comparative Synthesis Routes for Halogenated Carboxylic Acids

| Reagent System | Solvent | Reaction Time | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| Cl₂, pH 10.2 | Water | 1.5 h | 68 | 92 | |

| NaOCl, AlCl₃ catalyst | 1,4-Dioxane | 2 h | 75 | 89 | |

| H₂O₂, H₂SO₄ | Ethanol | 3 h | 55 | 85 |

Table 2: Key Spectral Data for Structural Confirmation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.